molecular formula C25H22N2O2 B12564231 2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole CAS No. 160380-45-0

2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole

Cat. No.: B12564231
CAS No.: 160380-45-0
M. Wt: 382.5 g/mol
InChI Key: UOUWLJSWHKUEPK-UHFFFAOYSA-N
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Description

2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a benzoxazole moiety through an ethenyl linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative.

    Introduction of the Ethenyl Linkage: The ethenyl linkage is introduced via a Heck reaction, where a halogenated benzoxazole derivative reacts with a styrene derivative in the presence of a palladium catalyst.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of the halogenated phenyl group with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl linkage.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents used.

Scientific Research Applications

2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular receptors or enzymes, leading to the modulation of signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}ethanone
  • 2-(3-methylphenyl)-2-morpholin-4-ylethanamine
  • 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine

Uniqueness

2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole stands out due to its unique combination of a benzoxazole core with a morpholine-substituted phenyl group. This structural uniqueness imparts distinct photophysical and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

160380-45-0

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

2-[2-(4-morpholin-4-ylphenyl)ethenyl]-5-phenyl-1,3-benzoxazole

InChI

InChI=1S/C25H22N2O2/c1-2-4-20(5-3-1)21-9-12-24-23(18-21)26-25(29-24)13-8-19-6-10-22(11-7-19)27-14-16-28-17-15-27/h1-13,18H,14-17H2

InChI Key

UOUWLJSWHKUEPK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=CC3=NC4=C(O3)C=CC(=C4)C5=CC=CC=C5

Origin of Product

United States

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